Product packaging for 2-Chloro-1,1,1,3,3-pentafluoropropane(Cat. No.:CAS No. 134251-06-2)

2-Chloro-1,1,1,3,3-pentafluoropropane

Cat. No.: B151953
CAS No.: 134251-06-2
M. Wt: 168.49 g/mol
InChI Key: JYNCTFQDWJMJDI-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1,3,3-pentafluoropropane (CAS 134251-06-2, molecular formula C₃H₂ClF₅) is a hydrochlorofluorocarbon (HCFC) with a boiling point of 7.97°C . It is structurally characterized by a chlorine atom at the 2-position and fluorine atoms at the 1,1,1,3,3-positions of the propane backbone. Safety protocols emphasize its handling as a volatile, low-boiling liquid requiring precautions against inhalation and flammability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2ClF5 B151953 2-Chloro-1,1,1,3,3-pentafluoropropane CAS No. 134251-06-2

Properties

IUPAC Name

2-chloro-1,1,1,3,3-pentafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF5/c4-1(2(5)6)3(7,8)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNCTFQDWJMJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)(C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602282
Record name 2-Chloro-1,1,1,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134251-06-2
Record name 2-Chloro-1,1,1,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications

2-Chloro-1,1,1,3,3-pentafluoropropane is utilized in several scientific research applications due to its reactivity and stability:

  • Refrigeration : HFC-245fa serves as an environmentally friendly alternative to ozone-depleting substances like chlorofluorocarbons (CFCs). It has a low global warming potential (GWP) compared to traditional refrigerants, making it suitable for use in refrigeration systems where environmental regulations are stringent .
  • Foam Blowing Agents : The compound is primarily used as a blowing agent in the production of closed-cell foams. Its non-flammable nature and low toxicity make it a preferred choice over other hazardous blowing agents .
  • Chemical Synthesis : this compound acts as a precursor in synthesizing various fluorinated compounds. Its chlorine atom can participate in nucleophilic substitution reactions, facilitating the formation of complex fluorinated organic molecules .

Comparison of Fluorinated Compounds

Compound NameChemical FormulaPrimary UseGlobal Warming Potential
This compoundC3H2ClF5Refrigerant and foam blowing agent950
1,1,1,2-Tetrafluoroethane (HFC-134a)C2HClF4Refrigerant1300
1,1-Difluoroethane (HFC-152a)C2H4F2Refrigerant140

Case Study 1: Environmental Impact Assessment

A comprehensive study conducted by ECETOC evaluated the environmental impact of HFC-245fa as a replacement for CFCs in foam production. The findings indicated that HFC-245fa has zero ozone depletion potential and significantly lower GWP compared to its predecessors. The atmospheric degradation products were identified as carbon dioxide and hydrogen fluoride, which pose minimal environmental risks when managed correctly .

Case Study 2: Industrial Application in Refrigeration

Research published by Honeywell demonstrated the effectiveness of HFC-245fa in refrigeration systems. The study highlighted its performance metrics compared to traditional refrigerants. HFC-245fa maintained efficiency while adhering to environmental regulations aimed at reducing greenhouse gas emissions. The results confirmed its viability as a sustainable option for modern refrigeration technologies .

Comparison with Similar Compounds

HCFC-235 isomers

  • 1-Chloro-1,1,3,3,3-pentafluoropropane (HCFC-235fa, CAS 460-92-4): Chlorine at the 1-position.
  • 3-Chloro-1,1,1,2,3-pentafluoropropane (HCFC-235cb, CAS 422-02-6) : Chlorine at the 3-position; higher thermal stability than HCFC-235da .
  • 2-Chloro-1,1,1,3,3-pentafluoropropane (HCFC-235da, CAS 134251-06-2) : Unique reactivity in dehydrochlorination reactions due to chlorine at the 2-position .

Non-Chlorinated Analogues

  • 1,1,1,3,3-Pentafluoropropane (HFC-245fa, CAS 460-73-1) : Lacks chlorine, resulting in zero ODP. Widely used as a blowing agent for polyurethane foams .

Physicochemical Properties

Compound CAS Number Boiling Point (°C) ODP GWP (100-yr) Key Applications
HCFC-235da 134251-06-2 7.97 0.02* 560† Fluorocarbon synthesis, impurity control
HCFC-235fa 460-92-4 ~30‡ 0.03 640 Refrigeration (phased out)
HFC-245fa 460-73-1 15.3 0 858 Foam blowing, ORC systems
HCFC-244bb 149329-24-8 -18.3 0.04 620 Intermediate in HFO production

*Estimated ODP based on chlorine content ; †GWP estimated relative to HFC-245fa ; ‡Predicted based on structural analogs.

Reactivity and Industrial Use

  • HCFC-235da : Acts as a byproduct in the synthesis of trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zdE). Its removal is critical for achieving high-purity HFOs .
  • HCFC-235fa : Susceptible to photochlorination, producing 3-chloro-1,1,1,3,3-pentafluoropropane (R-235fa) as a byproduct .

Environmental and Regulatory Considerations

  • HCFC-235da : Lower ODP than older HCFCs but still regulated under the Montreal Protocol due to chlorine content .
  • HFC-245fa : Zero ODP but high GWP (~858), prompting substitution with HFOs in some applications .
  • HCFC-244bb: Targeted for phase-out in favor of non-ozone-depleting alternatives like HFO-1234yf .

Research Findings and Industrial Relevance

  • Synthetic Pathways : HCFC-235da is produced during the catalytic dehydrochlorination of HFC-245fa, highlighting its role as an intermediate .
  • Thermodynamic Stability: The fusion enthalpy of 3-chloro-1,1,1,3,3-pentafluoropropane (HCFC-235fa) is 10.47 kJ/mol, indicating higher lattice stability than non-chlorinated analogs .
  • Toxicity: Limited data exist for HCFC-235da, but HFC-245fa shows low acute toxicity in human exposure studies .

Preparation Methods

Structural and Synthetic Considerations

The molecular formula of 2-chloro-1,1,1,3,3-pentafluoropropane is C₃H₂ClF₅ , with chlorine occupying the central carbon position (CF₃–CHF–CHClF) . This regiochemistry introduces challenges in selective halogenation, as competing reactions often favor terminal chlorine or fluorine placement. Key synthetic pathways derived from analogous compounds include:

  • Photochlorination of fluorinated propanes under radical-initiated conditions .

  • Vapor-phase fluorination of chlorinated propane precursors using hydrogen fluoride (HF) and metal catalysts .

  • Catalytic isomerization or halogen exchange reactions to reposition substituents .

Photochlorination of Fluorinated Propanes

Photochlorination leverages ultraviolet (UV) light to generate chlorine radicals, which abstract hydrogen atoms from fluorinated substrates. For example, 1,1,1,3,3-pentafluoropropane (HFC-245fa) reacts with chlorine gas under UV irradiation to yield 31.7% HCFC-235fa (1-chloro isomer) alongside minor byproducts . Adapting this method for 2-chloro synthesis would require stabilizing the secondary carbon radical intermediate, which is less thermodynamically favored than terminal positions.

Table 1: Photochlorination Conditions for HCFC-235fa

ParameterValue
SubstrateHFC-245fa (CF₃CH₂CF₂H)
Chlorine Flow Rate3.5 sccm
Reaction Temperature23°C
Pressure760 Torr
Irradiation SourceSunlamp
Reaction Time1 hour
Yield31.7% HCFC-235fa

While this method demonstrates feasibility for chlorinating fluorocarbons, achieving 2-chloro regioselectivity would necessitate modified conditions, such as radical-trapping agents or sterically hindered substrates.

Catalysts play a pivotal role in directing fluorination regioselectivity. Antimony pentachloride (SbCl₅) and chromium-based catalysts promote successive Cl-to-F substitutions, often favoring terminal positions due to lower activation energies . For example, in SbCl₅-catalyzed reactions, chlorine atoms at primary carbons (C-1 and C-3) are replaced before those at secondary positions (C-2) . This preference complicates the synthesis of 2-chloro derivatives unless the starting material lacks substitutable terminal chlorines.

Key Catalyst Insights :

  • SbCl₅ : Operates via a redox cycle, where Sb(V) abstracts chloride ions, forming Sb(III) intermediates that are reoxidized by chlorine gas .

  • Chromium Catalysts : Facilitate gas-phase reactions at elevated temperatures, favoring dehydrochlorination and double-bond formation (e.g., CF₃CF=CHCl) .

Byproduct Analysis and Optimization

Byproducts in fluorination and chlorination processes arise from incomplete substitution or isomerization. For instance, photochlorination of HFC-245fa yields CF₃CHClCF₃ and unidentified impurities , while fluorination of CCl₃CH₂CHCl₂ produces CF₃CH₂CHClF as an intermediate . To enhance 2-chloro selectivity, strategies include:

  • Temperature Modulation : Lower temperatures (e.g., 23°C ) may reduce radical recombination, favoring controlled chlorination.

  • Catalyst Doping : Introducing steric modifiers (e.g., bulky ligands) to SbCl₅ could hinder terminal substitutions.

  • Flow Reactors : Continuous removal of HCl/HF in gas-phase systems shifts equilibrium toward desired products .

Q & A

Q. What established synthesis methods are used for 2-chloro-1,1,1,3,3-pentafluoropropane, and what catalysts optimize yield?

The compound is synthesized via liquid-phase fluorination of chlorinated propane derivatives (e.g., 1,1,1,3,3-pentachloropropane) using hydrogen fluoride (HF) and fluorination catalysts like SbCl₃ or Cr/Ni-based systems. Catalytic efficiency depends on reaction temperature (85–120°C) and pressure control (6,965–10,000 Torr) to minimize side reactions. Post-synthesis, HCl and HF are removed via distillation, and the product is purified using fractional distillation .

Q. Which analytical techniques are critical for characterizing purity and structural integrity post-synthesis?

Gas chromatography-mass spectrometry (GC-MS) is standard for purity assessment, while nuclear magnetic resonance (¹⁹F NMR and ¹H NMR) confirms fluorination patterns and structural identity. Infrared spectroscopy (IR) detects residual HF or HCl. For thermodynamic properties, differential scanning calorimetry (DSC) and vapor pressure measurements are recommended .

Q. What safety protocols are essential for laboratory handling of this compound?

Use fume hoods to avoid inhalation of volatile fluorocarbons. Personal protective equipment (PPE) includes fluoropolymer-resistant gloves and eye protection. Storage requires inert atmospheres (N₂ or Ar) to prevent degradation. Workplace exposure limits follow GBZ 2.1-2007 standards, though specific thresholds are not defined; continuous air monitoring is advised .

Advanced Research Questions

Q. How do reaction conditions influence yield and selectivity in catalytic fluorination?

Elevated temperatures (>100°C) favor reaction kinetics but increase HF volatility, requiring pressurized reactors. Catalyst choice (e.g., SbCl₃ vs. Cr/Ni on fluorinated alumina) impacts selectivity: Cr/Ni systems reduce byproducts like 1,3,3,3-tetrafluoropropene. Kinetic studies using in-situ IR or GC can optimize time-to-yield ratios .

Q. How can discrepancies in reported synthesis yields (70–90%) be resolved methodologically?

Contradictions arise from varying catalyst activation protocols (e.g., pre-fluorination of Cr/Ni catalysts) or impurities in starting materials. Systematic replication under controlled conditions (e.g., anhydrous HF purity ≥99.9%) with rigorous intermediate analysis (e.g., GC-MS at each step) is critical. Statistical design of experiments (DoE) identifies dominant variables .

Q. What mechanistic insights explain dehydrochlorination pathways involving this compound?

Density functional theory (DFT) studies show that fluoride ions (e.g., from KF) promote β-elimination, forming 1,3,3,3-tetrafluoropropene. Solvent effects (e.g., polar aprotic solvents like DMF stabilize transition states) and temperature gradients (80–120°C) modulate reaction rates. Isotopic labeling (e.g., D₂O quenching) validates proton transfer steps .

Q. How do structural modifications (e.g., Cl/F substitution) alter physicochemical properties?

Replacing Cl with F at the C2 position increases thermal stability (TGA shows decomposition >250°C) but reduces polarity, affecting solubility in polar solvents. Computational modeling (COSMO-RS) predicts partition coefficients (log P) for environmental fate studies. Comparative studies with analogs (e.g., 1-chloro-1,1,3,3,3-pentafluoropropane) reveal steric effects on reactivity .

Q. What are the environmental persistence and degradation pathways of this compound?

Atmospheric lifetime is influenced by OH radical reactivity (measured via smog chamber experiments). Hydrolysis under alkaline conditions yields trifluoroacetic acid (TFA), a persistent pollutant. Soil adsorption studies (OECD 106 guidelines) show low mobility due to high log K₀c values. Advanced oxidation processes (AOPs) using UV/O₃ degrade the compound into shorter-chain fluorocarbons .

Q. Methodological Notes

  • Data Contradictions : Cross-validate synthesis protocols using peer-reviewed patents (e.g., US 5,674,093 vs. US 5,614,619) to identify best practices .
  • Theoretical Frameworks : Link mechanistic studies to broader organofluorine reaction theories (e.g., Hammond’s postulate for transition states) .
  • Safety Compliance : Align disposal protocols with EN 14042 guidelines for halogenated waste .

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